molecular formula C10H10BrNO B1272487 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one CAS No. 304876-05-9

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

Cat. No. B1272487
M. Wt: 240.1 g/mol
InChI Key: VCFJZJWPWMXDAH-UHFFFAOYSA-N
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Description

“5-Bromo-3-ethyl-1,3-dihydro-indol-2-one” is a chemical compound. It is also known by other names such as 5-Bromo-3-ethyl-2-oxindole and 5-Bromo-3-ethylindolin-2-one .

Future Directions

Indole derivatives, including “5-Bromo-3-ethyl-1,3-dihydro-indol-2-one”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-bromo-3-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFJZJWPWMXDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378126
Record name 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

CAS RN

304876-05-9
Record name 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-ethyloxindole (6.0 g, 40 mmol) and sodium acetate (4 g, 48 mmol) in acetic acid (100 ml) was treated with bromine (6.4 g, 40 mmol). After 30 min. the mixture was diluted with water and extracted with EtOAc (2×); the combined organic layers were washed with water, sat. sodium hydrogen carbonate solution, and brine, dried (MgSO4) and evaporated to afford the crude product (9.2 g, 96%). A sample was recrystallized from EtOAc/hexane to obtain the subtitled compound, m.p. 130–132° C.; 1H-NMR (DMSO-d6) δ 0.74 (t, 3H, J=7.5 Hz), 1.8–2.0 (m, 2H), 3.45 (t, 1H, J=5.5 Hz,), 6.76 (d, 1H, J=8.35 Hz), 7.42 (m, 1H), 10.43 (s, 1H); MS (−ESI) m/z 238/240 (M−H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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